molecular formula C6H13NO B2546982 2-Amino-1-(1-methylcyclopropyl)ethan-1-OL CAS No. 1526091-58-6

2-Amino-1-(1-methylcyclopropyl)ethan-1-OL

Cat. No.: B2546982
CAS No.: 1526091-58-6
M. Wt: 115.176
InChI Key: HSKOVXSDGPPHJZ-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methylcyclopropyl)ethan-1-OL is an organic compound with the molecular formula C6H13NO It is a cyclopropyl derivative of ethanol, featuring an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-methylcyclopropyl)ethan-1-OL typically involves the reaction of 1-methylcyclopropylcarbinol with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-methylcyclopropyl)ethan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(1-methylcyclopropyl)ethan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-methylcyclopropyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(1-methylcyclopropyl)ethan-1-OL is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for designing molecules with specific biological activities .

Properties

IUPAC Name

2-amino-1-(1-methylcyclopropyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2-3-6)5(8)4-7/h5,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKOVXSDGPPHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526091-58-6
Record name 2-amino-1-(1-methylcyclopropyl)ethan-1-ol
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